molecular formula C9H9N5O B2417233 N-phenyl-N'-(4H-1,2,4-triazol-4-yl)urea CAS No. 35224-76-1

N-phenyl-N'-(4H-1,2,4-triazol-4-yl)urea

Cat. No. B2417233
CAS RN: 35224-76-1
M. Wt: 203.205
InChI Key: DXOVRICRSZZUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea derivatives have been synthesized and characterized in various studies. For example, a study synthesized N-(4-methyl phenyl)-N’-(1,2,4-triazoly)urea compound and preliminarily determined its cytokinin-activity. Another investigation synthesized a series of new 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives.


Molecular Structure Analysis

The molecular formula of N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea is C9H9N5O . The molecular weight is 203.20100 .


Chemical Reactions Analysis

Research into the synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines as urea mimetics from 1,3-disubstituted thioureas has been conducted. This highlights the importance of electronic and steric effects in the formation of these compounds.


Physical And Chemical Properties Analysis

N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea is a white crystalline powder that is soluble in water and alcohol. The exact density, boiling point, and melting point are not available in the current resources .

Scientific Research Applications

Antibacterial Activities

1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea exhibits antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, making it a potential candidate for combating infections .

Antifungal Activities

In addition to antibacterial effects, this compound also demonstrates antifungal properties. It may serve as an agent to combat fungal infections in both agricultural and clinical settings .

Anticancer and Antitumor Properties

Triazoles, including our compound of interest, have been studied for their potential in cancer therapy. They exhibit cytotoxic effects on cancer cells, making them promising candidates for drug development .

Anti-inflammatory Applications

The anti-inflammatory activity of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea has been explored. It may play a role in managing inflammatory conditions .

Antiviral Effects

Researchers have investigated the antiviral properties of triazoles, including our compound. These compounds may inhibit viral replication and serve as potential antiviral agents .

Industrial Applications

Beyond biological activities, 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea finds use in industrial applications. These include photostabilizers, dyes, and anticorrosive agents .

properties

IUPAC Name

1-phenyl-3-(1,2,4-triazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOVRICRSZZUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330089
Record name 1-phenyl-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea

CAS RN

35224-76-1
Record name 1-phenyl-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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